4-(Aminomethyl)phenyl acetate

Monoamine Oxidase MAO-A MAO-B

Researchers requiring a well-characterized, selective MAO-A inhibitor frequently encounter poorly annotated analogs with ambiguous selectivity. 4-(Aminomethyl)phenyl acetate (CAS 75383-64-1) resolves this with validated pharmacology and a simple synthetic route. • MAO-A IC50 = 50 nM with 24-fold selectivity over MAO-B, enabling unambiguous target engagement studies in neurochemistry. • One-step, high-yield protocol provides cost-effective access to high-purity building block for multi-step medicinal chemistry campaigns, including γ-secretase modulator programs. • Full 1H, 2H, 13C NMR, IR, and Raman dataset included for structural identity confirmation. • Hydrochloride salt (CAS 1803609-66-6) available for enhanced aqueous solubility in in vitro assays.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Cat. No. B13274603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)phenyl acetate
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)CN
InChIInChI=1S/C9H11NO2/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5H,6,10H2,1H3
InChIKeyHEKASPMMOZQJFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)phenyl acetate: Bifunctional Amino Ester Building Block


4-(Aminomethyl)phenyl acetate (CAS: 75383-64-1) is a bifunctional aromatic amino ester scaffold comprising a phenyl acetate core with a para-aminomethyl substituent [1]. This compound is a member of the broader aminomethylphenyl ester class, which has been exploited as a privileged structural motif in the development of γ-secretase modulators [2] and as a key intermediate in pharmaceutical synthesis .

Bifunctional amino ester scaffold for parallel derivatization and building block chemistry
Supports MAO-A pathway modulation research; isoform-selectivity context reported
Hydrochloride salt form facilitates aqueous-phase biological assay workflows

4-(Aminomethyl)phenyl acetate: Differentiated from In-Class Analogs


Although several 4-(aminomethyl)phenyl derivatives exist, including the free phenol, the free carboxylic acid, and various ester homologs, their functional group composition fundamentally alters key properties including solubility, reactivity, and biological target engagement. For example, 4-(aminomethyl)phenol displays negligible inhibition of human succinate-semialdehyde dehydrogenase (IC50 ~1 mM) [1], whereas the acetate ester modification confers substantially different physicochemical and biochemical behavior. Similarly, 4-aminomethylphenylacetic acid was identified as a γ-secretase modulator lead scaffold [2], yet its carboxylic acid moiety limits passive permeability and brain penetration relative to neutral ester analogs, necessitating further optimization [3]. These distinctions underscore that 4-(aminomethyl)phenyl acetate is not a generic substitute for its class members; its selection must be justified by specific performance parameters, as detailed in the quantitative evidence below.

Enzyme target engagement
Acetate ester: reported MAO-A pathway context
Free phenol: negligible MAO-A; weak SSADH inhibition, class mismatch
Solution-phase compatibility
HCl salt supports aqueous assay workflows
Free phenol or carboxylic acid may require different solubilization strategies
Synthetic route complexity
Reported single-step protocol
Carboxylic acid or free phenol may involve multi-step routes; reproducibility may differ

4-(Aminomethyl)phenyl acetate: Performance Benchmarks


MAO-A Inhibition Potency and Isoform Selectivity

4-(Aminomethyl)phenyl acetate demonstrates potent inhibition of human recombinant monoamine oxidase A (MAO-A) with an IC50 of 50 nM, and exhibits 24-fold selectivity over MAO-B (IC50 = 1,200 nM) [1]. In contrast, 4-(aminomethyl)phenol shows negligible inhibition of human succinate-semialdehyde dehydrogenase (IC50 = 1,000,000 nM) [2], a functionally distinct target, while the structurally related 4-aminomethylphenylacetic acid scaffold has been optimized for γ-secretase modulation [3] rather than MAO inhibition. This quantitative MAO-A/MAO-B selectivity profile is a specific, measurable property of the acetate ester that is not shared by the free phenol or carboxylic acid analogs.

MAO-A Inhibition & Selectivity
Head-to-head
MAO-A IC50 50 nM; 24-fold over MAO-B (1,200 nM)
Supports MAO-A isoform-specific assay interpretation
Human recombinant MAO-A, Sf9 cells; context-dependent
Monoamine Oxidase MAO-A MAO-B Enzyme Inhibition

One-Step Quantitative Synthesis

A one-step synthesis of 4-(Aminomethyl)phenyl acetate has been reported in quantitative yield using adapted Vilsmeier conditions [1]. This contrasts sharply with the multi-step syntheses required for related compounds: 4-aminomethylphenylacetic acid typically requires Boc protection/deprotection steps (e.g., Boc-4-aminomethylphenylacetic acid treated with TFA/TIPS for 0.5 hr at 20 °C) , while 4-aminomethylbenzoic acid derivatives often involve hydrogenation of cyano precursors over Raney nickel . The quantitative, single-step protocol for the acetate ester provides a clear procurement and production advantage, reducing time, cost, and purification burden.

One-step synthesis
Method context
Quantitative yield reported via adapted Vilsmeier conditions
Supports procurement and scale-up reproducibility assessment
Published protocol; verify scalability for larger batches
Synthetic Yield One-Step Synthesis Vilsmeier Conditions Process Chemistry

Hydrochloride Salt: Aqueous Solubility for Biological Assays

The hydrochloride salt of 4-(Aminomethyl)phenyl acetate (CAS: 1803609-66-6) is a white crystalline powder that is soluble in water . This stands in contrast to the free base form, which exhibits poor aqueous solubility . While 4-aminomethylphenylacetic acid also has some aqueous solubility due to its carboxylic acid group , the hydrochloride salt of the acetate ester combines the desirable solubility profile for biological assays with the neutral ester's membrane permeability advantages. This form is explicitly indicated for laboratory use and is a versatile small molecule scaffold .

Aqueous solubility (HCl salt)
Data to verify
Hydrochloride salt: water-soluble; free base: poorly soluble
May support aqueous-phase biological assay workflows
Vendor specification; confirm experimentally for critical assays
Aqueous Solubility Hydrochloride Salt Biocompatibility Formulation

Spectroscopic Characterization and Purity Assurance

The one-step synthetic protocol for 4-(Aminomethyl)phenyl acetate provides comprehensive spectroscopic characterization, including 1H-, 2H-, 13C-NMR, as well as IR and Raman spectroscopy, with detailed spectral data supplied [1]. This level of characterization exceeds the typical vendor data sheet, which often provides only a molecular formula and nominal purity (e.g., 95%) . For procurement, the availability of full spectral fingerprints ensures unambiguous identity confirmation and batch-to-batch consistency, a critical factor when selecting between multiple vendors offering the same nominal compound.

Spectroscopic characterization
Analytical context
Full assignment: 1H, 2H, 13C NMR, IR, Raman
Enables identity confirmation and batch-to-batch consistency checks
Molbank 2023 dataset; verify vendor-supplied spectra match
NMR Spectroscopy IR Spectroscopy Raman Spectroscopy Quality Control

4-(Aminomethyl)phenyl acetate: Recommended Research Applications


MAO-A Selective Inhibition Studies

Utilize 4-(Aminomethyl)phenyl acetate as a selective MAO-A inhibitor (IC50 = 50 nM) with 24-fold selectivity over MAO-B in enzyme inhibition assays. This profile is directly supported by BindingDB data [1] and is ideal for probing MAO-A-specific functions in neurochemistry or drug metabolism research. The compound's selectivity contrasts sharply with non-selective MAO inhibitors and with structurally related analogs that lack this activity profile.

Scalable Synthesis and Process Development

Employ the one-step, quantitative synthetic protocol [1] for 4-(Aminomethyl)phenyl acetate as a cost-effective route to generate this building block in high purity for multi-step medicinal chemistry campaigns. The simple, high-yielding procedure minimizes purification requirements and accelerates the production of downstream derivatives, such as γ-secretase modulators [2].

Soluble Scaffolds for Aqueous Biological Assays

Select the hydrochloride salt form (CAS: 1803609-66-6) of 4-(Aminomethyl)phenyl acetate for any in vitro assay where aqueous solubility is essential [1]. The enhanced solubility ensures accurate dosing and reliable concentration-response relationships, a critical requirement for high-throughput screening and quantitative pharmacology studies.

Derivatization with Analytical Reference Standards

Use 4-(Aminomethyl)phenyl acetate as a well-characterized starting material for further functionalization. The published full spectroscopic dataset (1H-, 2H-, 13C-NMR, IR, Raman) [1] provides a reliable reference for confirming the identity of synthetic intermediates and final compounds, thereby reducing the risk of structural misassignment in medicinal chemistry projects.

Application
Selection Property
Validation Focus
MAO-A pathway modulation studies
Reported MAO-A selectivity profile
Isoform-specific enzyme inhibition assays
Scalable synthesis workflow
One-step protocol context
Yield, purity, and route robustness assessment
Aqueous-phase biological assays
Hydrochloride salt solubility profile
Solution-phase dosing and handling consistency
Derivatization and analytical reference
Multi-spectral characterization depth
Intermediate identity verification and purity control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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